molecular formula C9H11NO2 B13135727 Methyl 4-ethylnicotinate

Methyl 4-ethylnicotinate

Cat. No.: B13135727
M. Wt: 165.19 g/mol
InChI Key: AJCMIMQHZRCJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-ethylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxylic acid position and an ethyl substituent at the 4-position of the pyridine ring. The ethyl group at the 4-position likely enhances lipophilicity compared to unsubstituted nicotinates, influencing its applications in pharmaceuticals, agrochemicals, or as a chemical intermediate.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

methyl 4-ethylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2/c1-3-7-4-5-10-6-8(7)9(11)12-2/h4-6H,3H2,1-2H3

InChI Key

AJCMIMQHZRCJNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethylnicotinate typically involves the esterification of 4-ethylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-ethylnicotinic acid+methanolacid catalystMethyl 4-ethylnicotinate+water\text{4-ethylnicotinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-ethylnicotinic acid+methanolacid catalyst​Methyl 4-ethylnicotinate+water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethylnicotinate undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-ethylnicotinic acid.

    Reduction: 4-ethyl-3-pyridinemethanol.

    Substitution: 4-ethyl-3-bromopyridine.

Scientific Research Applications

Medicinal Applications

Vasodilatory Effects
Methyl 4-ethylnicotinate acts as a peripheral vasodilator. When applied topically, it enhances local blood flow by inducing vasodilation in peripheral blood capillaries. This property is particularly useful in treating muscle and joint pain, as it can improve circulation to affected areas, thereby alleviating discomfort .

Therapeutic Potential
Research indicates potential therapeutic uses of this compound in inflammatory conditions. Its ability to modulate blood flow could be beneficial in managing diseases characterized by poor circulation or inflammation .

Dermatological Applications

Skin Microcirculation
this compound is being investigated for its role in enhancing skin microcirculation. This application is relevant for conditions such as cellulite and other dermatological issues where improved blood flow can lead to better oxygenation and nutrient delivery to the skin .

Cosmetic Formulations
In the cosmetic industry, this compound is included in formulations aimed at improving skin appearance. Its vasodilatory effects can contribute to a refreshed look by temporarily increasing blood flow to the skin surface, which may enhance the overall aesthetic outcome of certain cosmetic procedures .

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its chemical structure allows it to participate in various reactions that are essential for creating new compounds in pharmaceutical and chemical research .

Antimicrobial Properties

Recent studies have suggested that this compound may exhibit antimicrobial activity against specific bacterial strains. This characteristic opens avenues for its use in developing antimicrobial agents or enhancing existing formulations with antibacterial properties.

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Effect
MedicinalTreatment of muscle and joint painPeripheral vasodilation
DermatologicalImprovement of skin microcirculationEnhanced oxygenation and nutrient delivery
CosmeticFormulations for aesthetic enhancementTemporary increase in blood flow
Organic ChemistryIntermediate for complex organic synthesisReactivity with various chemical species
AntimicrobialPotential development of antimicrobial agentsActivity against specific bacterial strains

Case Studies

  • Topical Application Studies : Clinical trials have demonstrated that topical administration of this compound leads to significant vasodilation and improved local blood flow, confirming its efficacy as a treatment for localized pain .
  • Dermatological Research : Studies focusing on the effects of this compound on skin microcirculation have shown promising results, indicating its potential role in treating conditions like cellulite .
  • Synthesis Research : Research into the use of this compound as an intermediate has led to successful syntheses of novel compounds with potential therapeutic applications, showcasing its versatility in organic chemistry .

Mechanism of Action

The mechanism of action of Methyl 4-ethylnicotinate involves its interaction with specific molecular targets in the body. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to changes in cellular signaling pathways. Additionally, its ester group allows for enhanced penetration through biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Substituents CAS Number Key Properties/Notes References
Methyl 4-ethylnicotinate 4-ethyl, methyl ester Not provided Higher lipophilicity; potential steric effects
Methyl nicotinate None, methyl ester 93-60-7 100% purity; stringent safety measures
Ethyl 4-hydroxy-2-methylnicotinate 4-hydroxy, 2-methyl, ethyl ester 54805-51-5 Hydroxyl enhances solubility; commercial availability
Methyl 4-chloronicotinate hydrochloride 4-chloro, methyl ester 1351479-18-9 Electron-withdrawing Cl; high structural similarity (0.84)
Key Comparisons :
  • Substituent Effects: Ethyl vs. Hydroxy vs. Ethyl (Position 4): Ethyl 4-hydroxy-2-methylnicotinate’s hydroxyl group enables hydrogen bonding, enhancing aqueous solubility but reducing lipid solubility relative to the ethyl-substituted analog . Chloro vs. Ethyl (Position 4): The chloro substituent in Methyl 4-chloronicotinate hydrochloride introduces electron-withdrawing effects, altering the pyridine ring’s electronic environment and reactivity (e.g., in nucleophilic substitution) .
  • Synthetic Considerations :

    • Methyl nicotinate and its derivatives often require controlled conditions during synthesis to avoid side reactions, such as methyl group migration observed in amide coupling reactions at elevated temperatures .
    • Chlorinated analogs (e.g., Methyl 4-chloronicotinate) may undergo dehalogenation or hydrolysis, whereas ethyl-substituted derivatives are more stable under similar conditions .
  • Safety and Handling :

    • Methyl nicotinate mandates rigorous safety protocols, including immediate skin washing and medical consultation for exposure . While specific data for this compound is lacking, analogous nicotinate esters likely require similar precautions.

Physicochemical and Reactivity Profiles

  • Solubility : Ethyl 4-hydroxy-2-methylnicotinate’s hydroxyl group improves polar solvent compatibility, whereas this compound is more soluble in organic solvents .
  • Reactivity : Chlorinated derivatives (e.g., Methyl 4-chloronicotinate) exhibit higher electrophilicity at the 4-position, enabling nucleophilic substitution, whereas ethyl-substituted analogs are less reactive .

Biological Activity

Methyl 4-ethylnicotinate is a derivative of nicotinic acid that has garnered interest due to its biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a methyl ester of 4-ethylnicotinic acid. Its structure facilitates interactions with biological systems, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its vasodilatory properties. Similar to other nicotinic acid derivatives, it acts on vascular smooth muscle cells, promoting vasodilation through the release of prostaglandins. This mechanism enhances blood flow and has implications for treating conditions such as muscle and joint pain.

Key Mechanisms:

  • Vasodilation : Induces relaxation of vascular smooth muscles.
  • Prostaglandin Release : Promotes local prostaglandin synthesis, enhancing cutaneous blood flow.
  • Skin Penetration : The methyl group enhances lipophilicity, allowing for effective dermal absorption.

Biological Activity and Pharmacological Applications

This compound exhibits several biological activities that are beneficial in therapeutic contexts:

  • Topical Application : Used in formulations aimed at alleviating muscle and joint pain through its rubefacient properties.
  • Vasodilatory Effects : Enhances local circulation, which can aid in the treatment of conditions like rheumatoid arthritis.
  • Potential Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties, although further research is needed.

Case Studies

  • Vasodilation Response : A study investigated the response of human skin to topically applied methyl nicotinate (closely related to this compound). Using laser Doppler velocimetry, researchers found consistent vasodilatory responses across different age and racial groups, indicating broad applicability in diverse populations .
  • Absorption Studies : Investigations into the absorption characteristics revealed that this compound can effectively penetrate the stratum corneum, with studies showing rapid absorption rates in vitro .
  • Comparative Efficacy : A comparative study highlighted that this compound demonstrated superior efficacy in enhancing the penetration of active ingredients in topical formulations compared to other esters .

Table 1: Comparative Biological Activities of Nicotinic Acid Derivatives

CompoundVasodilatory EffectSkin PenetrationTherapeutic Use
Methyl NicotinateHighExcellentMuscle/joint pain relief
This compoundModerateGoodPotential antimicrobial
Ethyl NicotinateLowModerateLimited topical use

Table 2: Pharmacokinetic Properties

PropertyValue
Half-life3 to 10 minutes (in vitro)
Absorption Rate~80-90% (in vitro)
MetabolismHydrolyzed to nicotinic acid

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing methyl 4-ethylnicotinate, and how can researchers ensure reproducibility?

  • Methodological Answer :

  • Step 1 : Select reagents with ≥95% purity and verify via certificates of analysis. Use anhydrous solvents (e.g., dichloromethane) to avoid side reactions.
  • Step 2 : Optimize reaction conditions (e.g., temperature, catalyst loading) based on prior literature. For example, esterification of 4-ethylnicotinic acid with methanol under acid catalysis (H₂SO₄) at reflux .
  • Step 3 : Characterize the product using NMR (¹H/¹³C), IR, and HPLC (>98% purity). Compare spectral data with published reference values .
  • Reproducibility : Document all steps in the "Materials and Methods" section, including instrument calibration (e.g., NMR shimming) and raw data in supplementary files .

Q. How should researchers validate the identity and purity of this compound in absence of commercial reference standards?

  • Methodological Answer :

  • Cross-Verification : Use orthogonal techniques:
  • Mass Spectrometry (MS) : Confirm molecular ion peak ([M+H]⁺) matches theoretical mass.
  • Elemental Analysis : Compare experimental C/H/N ratios to calculated values (±0.4% tolerance) .
  • Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and report retention time variability (<2% across replicates). Use spiked samples to confirm absence of co-eluting impurities .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s physicochemical properties?

  • Methodological Answer :

  • Database Selection : Use SciFinder, Reaxys, and PubMed with keywords: "this compound," "spectral data," "solubility," and "stability."
  • Filtering : Exclude non-peer-reviewed sources (e.g., patents, theses) and prioritize studies with detailed experimental sections .
  • Data Extraction : Compile properties (e.g., melting point, logP) into a comparative table, noting measurement conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling from milligram to gram quantities?

  • Methodological Answer :

  • Kinetic Analysis : Conduct small-scale reactions (10–100 mg) to identify rate-limiting steps (e.g., reagent addition rate). Use DOE (Design of Experiments) to model variables like stirring speed and temperature gradients .
  • Purification Challenges : At larger scales, replace column chromatography with recrystallization (e.g., using ethanol/water mixtures). Monitor crystal morphology via microscopy to ensure consistent purity .

Q. What analytical approaches resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare conflicting NMR spectra (e.g., δ 8.8 ppm vs. 8.6 ppm for aromatic protons). Replicate experiments under cited conditions (e.g., solvent = CDCl₃ vs. DMSO-d6) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer :

  • Experimental Design : Use a randomized block design to control for plate effects in cell-based assays. Include positive (e.g., known inhibitors) and negative controls (vehicle-only) .
  • Statistical Power : Calculate sample size (n ≥ 3) using preliminary data variability (SD). Apply ANOVA with post-hoc Tukey tests (α = 0.05) .
  • Data Normalization : Express bioactivity as % inhibition relative to controls, correcting for background noise (e.g., luminescence interference) .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., synthetic yields under varying conditions) with footnotes explaining outliers .
  • Figures : Use error bars (SD or SEM) in dose-response curves. Label axes with units (e.g., "Concentration (μM)") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.